3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound classified within the tetrahydropyrimidinedione family. Its molecular formula is , and it is characterized by the presence of an ethyl group at the third position and a methoxymethyl group at the sixth position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and other scientific fields .
The synthesis of 3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through several methods. Typically, the synthesis involves:
Technical details regarding specific reaction pathways or yields are often documented in chemical literature but may vary based on the method employed .
The molecular structure of 3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione features a pyrimidine ring system with substituents that significantly influence its properties:
NJJMYCKJIBPGJA-UHFFFAOYSA-N
.Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 172.19 g/mol |
InChI | InChI=1S/C8H12N2O3/c1-5-7-8(9)10/h5H2,1-4H3,(H,9,10) |
SMILES | CC(C)C1=NC(=O)N(C(=O)C1)OC |
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is primarily related to its biological activities:
Data supporting these mechanisms are derived from biological assays and pharmacological studies .
The physical and chemical properties of 3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione include:
These properties influence its handling and application in laboratory settings .
The applications of 3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione span several fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4